molecular formula C20H24N4O3S B10996184 2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one

2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one

Cat. No.: B10996184
M. Wt: 400.5 g/mol
InChI Key: OHVZPTHCHPQXDG-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core with morpholine and thiomorpholine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials often include pyridazinone derivatives and morpholine or thiomorpholine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The morpholine and thiomorpholine groups can be substituted with other functional groups to create new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.

Scientific Research Applications

2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes.

    Medicine: The compound has potential applications in drug discovery and development. Its structure may be modified to create new pharmaceuticals with specific therapeutic effects.

    Industry: In industrial applications, the compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-6-(morpholin-4-yl)pyridazin-3(2H)-one: This compound is similar but features a morpholine group instead of a thiomorpholine group.

    2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-6-(piperidin-4-yl)pyridazin-3(2H)-one: This compound has a piperidine group instead of a thiomorpholine group.

Uniqueness

The uniqueness of 2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one lies in its specific combination of functional groups. The presence of both morpholine and thiomorpholine groups provides distinct chemical and biological properties that can be leveraged in various applications. This combination allows for unique interactions with molecular targets and the potential for novel therapeutic effects.

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-6-thiomorpholin-4-ylpyridazin-3-one

InChI

InChI=1S/C20H24N4O3S/c25-19-7-6-18(22-9-12-28-13-10-22)21-24(19)15-20(26)23-8-11-27-17(14-23)16-4-2-1-3-5-16/h1-7,17H,8-15H2

InChI Key

OHVZPTHCHPQXDG-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)CN2C(=O)C=CC(=N2)N3CCSCC3)C4=CC=CC=C4

Origin of Product

United States

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